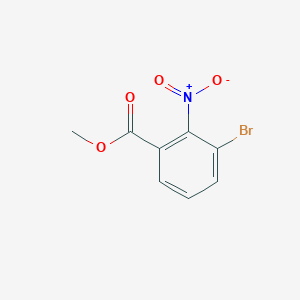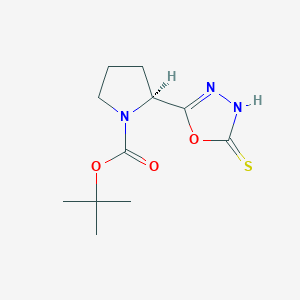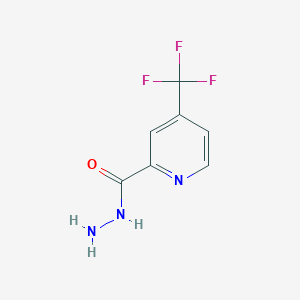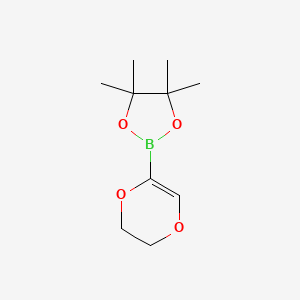
Methyl 3-bromo-2-nitrobenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-2-nitrobenzoate” is a compound with the molecular formula C8H6BrNO4 . It is a halogenated benzoic acid and is used as an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a multi-step process. The first step involves the nitration of methyl benzoate, which is an example of electrophilic substitution . This is followed by a conversion from the nitro group to an amine, and finally, a bromination . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The molecular weight of the compound is 260.042 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can be nitrated to form methyl 3-nitrobenzoate in a process known as electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.7±0.1 g/cm3, a boiling point of 300.0±20.0 °C at 760 mmHg, and a flash point of 135.2±21.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Chemical Compounds
Pharmacological Research
In pharmacological research, derivatives of methyl 3-bromo-2-nitrobenzoate have been investigated for their potential genotoxicity in pharmaceutical compounds. For example, a study developed a method for detecting and quantifying this compound derivatives as genotoxic impurities in lenalidomide, a drug substance (Kishore Gaddam et al., 2020).
Chemical Reaction Studies
This compound is also studied for its reactivity in various chemical reactions. For instance, a research paper explored its reaction with amines, leading to a novel aromatic nucleophilic substitution with rearrangement, providing insights into the synthesis of N-substituted nitrobenzo[b]thiophenes (F. Guerrera et al., 1995).
Material Synthesis
This compound plays a role in the synthesis of novel materials. For example, the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from this compound was explored, showcasing its utility in developing new chemical entities (Yin Dulin, 2007).
Mécanisme D'action
Mode of Action
The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4
Pharmacokinetics
The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .
Propriétés
IUPAC Name |
methyl 3-bromo-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJUANCLHFOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)




![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)


![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)

